
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide, also known as NHMES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NHMES belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry as antibacterial, antifungal, and diuretic agents. However, NHMES has shown promise in treating a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mécanisme D'action
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide exerts its therapeutic effects by targeting several key pathways in the body. One of the main mechanisms of action is inhibition of the enzyme carbonic anhydrase, which is involved in several physiological processes, including acid-base balance and fluid secretion. N-(4-hydroxy-2-methylphenyl)ethanesulfonamide also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and cancer progression. Additionally, N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase and MMPs, N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been shown to modulate the activity of several other enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has also been shown to increase the levels of glutathione, a key antioxidant in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound to work with. However, N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has some limitations as well. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has a relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-(4-hydroxy-2-methylphenyl)ethanesulfonamide. One area of interest is the development of N-(4-hydroxy-2-methylphenyl)ethanesulfonamide derivatives that have improved solubility and bioavailability. Another area of research is the use of N-(4-hydroxy-2-methylphenyl)ethanesulfonamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-hydroxy-2-methylphenyl)ethanesulfonamide and to identify new therapeutic applications for this promising compound.
Méthodes De Synthèse
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide can be synthesized through a simple two-step reaction process. In the first step, 4-hydroxy-2-methylbenzenesulfonamide is prepared by reacting 4-hydroxy-2-methylbenzenesulfonyl chloride with ammonia. In the second step, 4-hydroxy-2-methylbenzenesulfonamide is reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield N-(4-hydroxy-2-methylphenyl)ethanesulfonamide.
Applications De Recherche Scientifique
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is cancer treatment. Studies have shown that N-(4-hydroxy-2-methylphenyl)ethanesulfonamide inhibits the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread.
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has also shown potential in treating inflammation and neurodegenerative disorders. Inflammation is a key factor in many diseases, including arthritis, asthma, and cardiovascular disease. N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, N-(4-hydroxy-2-methylphenyl)ethanesulfonamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C9H13NO3S |
|---|---|
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
N-(4-hydroxy-2-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-14(12,13)10-9-5-4-8(11)6-7(9)2/h4-6,10-11H,3H2,1-2H3 |
Clé InChI |
JWLNBNLFWOCVON-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)O)C |
SMILES canonique |
CCS(=O)(=O)NC1=C(C=C(C=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)
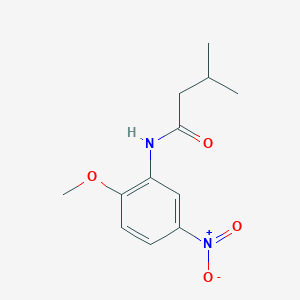
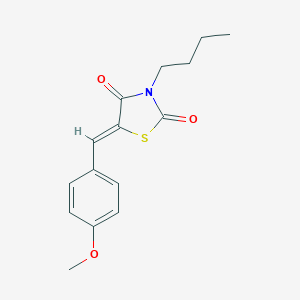

![3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229651.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)
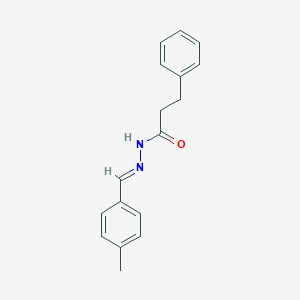
![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
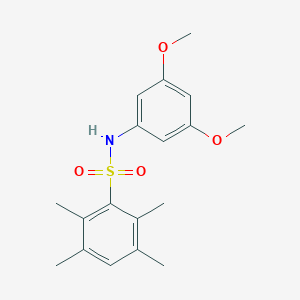
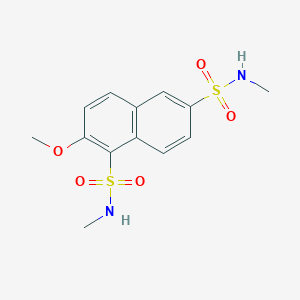
![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)